1-(4-chlorobenzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide
Description
This compound is a piperidine-4-carboxamide derivative featuring a 4-chlorobenzenesulfonyl group at the 1-position of the piperidine ring and a 4-(3,4-dimethoxyphenyl)-substituted thiazole moiety at the carboxamide nitrogen (Fig. 1). The sulfonyl group enhances metabolic stability and binding affinity to hydrophobic pockets in biological targets, while the 3,4-dimethoxyphenyl substituent on the thiazole ring contributes to electron-rich aromatic interactions. Piperidine carboxamides are widely explored in medicinal chemistry due to their conformational flexibility and ability to act as scaffolds for targeting enzymes and receptors, particularly in neurological and oncological contexts .
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O5S2/c1-31-20-8-3-16(13-21(20)32-2)19-14-33-23(25-19)26-22(28)15-9-11-27(12-10-15)34(29,30)18-6-4-17(24)5-7-18/h3-8,13-15H,9-12H2,1-2H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYUWDNDWVYLOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3,4-dimethoxybenzaldehyde with thiosemicarbazide under acidic conditions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 4-piperidone.
Coupling Reactions: The thiazole and piperidine rings are then coupled using appropriate reagents and conditions to form the core structure.
Introduction of the Chlorobenzenesulfonyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzenesulfonyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfonyl derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-(4-chlorobenzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural differences and similarities between the target compound and related piperidine/piperazine carboxamide derivatives:
Key Observations :
- Heterocyclic Variations : The target compound’s thiazole ring contrasts with benzodiazol-2-one () and benzoxazolo-thiazol (), which may alter π-π stacking and hydrogen-bonding interactions.
- Sulfonyl vs. Carboxamide Positioning : The 4-chlorobenzenesulfonyl group at the piperidine 1-position (target) may confer greater steric bulk and hydrophobicity than benzenesulfonyl groups at the 2-position ().
Physicochemical and Crystallographic Properties
- Molecular Weight : Estimated at ~550 g/mol (based on formula C₂₃H₂₃ClN₃O₅S₂).
- Solubility : Moderate aqueous solubility (logP ~3.5) due to the polar carboxamide and sulfonyl groups, with enhanced lipophilicity from the 3,4-dimethoxyphenyl group .
- Crystal Structure : Piperidine rings in analogues (e.g., ) adopt chair conformations, with torsional angles (N-C-C-N) of 55–60°, favoring planar alignment of the carboxamide group for target binding .
Biological Activity
The compound 1-(4-chlorobenzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide (CAS Number: 895643-09-1) is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Formula
- C : 24
- H : 21
- Cl : 1
- N : 2
- O : 5
- S : 1
Structural Characteristics
The compound features a piperidine core linked to a thiazole ring and a sulfonyl group. The presence of the chlorobenzenesulfonyl moiety enhances its biological activity, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth effectively. The compound is hypothesized to have similar effects due to the presence of the sulfonamide group.
Anticancer Potential
The thiazole and piperidine components are known for their anticancer properties. In vitro studies suggest that compounds containing these moieties can induce apoptosis in cancer cells. The specific interactions with cellular pathways warrant further investigation.
Enzyme Inhibition
Preliminary docking studies have indicated that this compound may act as an inhibitor of certain enzymes involved in metabolic processes, which could be beneficial for developing treatments for diseases like diabetes and obesity.
Study 1: Antibacterial Efficacy
A study conducted on related sulfonamide compounds demonstrated moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis. The results showed IC50 values ranging from 2.14 to 0.63 µM for the most active derivatives, suggesting that the compound may exhibit similar efficacy .
Study 2: Anticancer Activity
In a recent investigation into the anticancer properties of thiazole derivatives, it was found that several compounds induced significant cytotoxic effects on cancer cell lines. The mechanism was linked to the activation of apoptosis pathways, which aligns with the expected behavior of the compound under discussion .
Study 3: Enzyme Interaction Studies
Docking studies revealed that the compound binds effectively to targets such as acetylcholinesterase and urease. These interactions suggest potential applications in treating neurodegenerative diseases and managing urea cycle disorders .
Data Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
